

# Application Notes and Protocols for CCT241161 in Tumor Regression Studies

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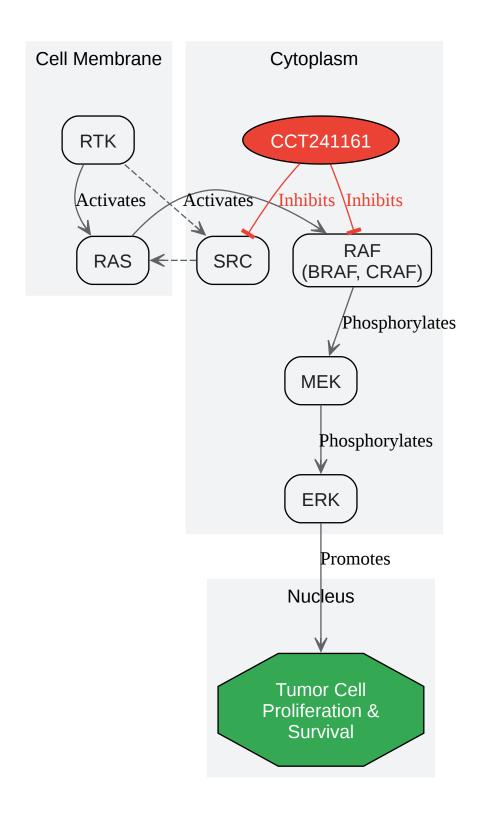
For Researchers, Scientists, and Drug Development Professionals

#### Introduction to CCT241161

CCT241161 is a potent and selective pan-RAF inhibitor that also demonstrates inhibitory activity against SRC-family kinases (SFKs).[1] This dual-targeting mechanism allows CCT241161 to overcome common resistance mechanisms observed with first-generation BRAF inhibitors.[1] In BRAF-mutant cancers, particularly melanoma, resistance to BRAF-selective inhibitors often arises from the reactivation of the MAPK/ERK pathway through mechanisms such as receptor tyrosine kinase (RTK) or SFK signaling, or through NRAS mutations.[1] These resistance mechanisms can lead to paradoxical activation of the MAPK pathway. CCT241161, by inhibiting both RAF and SRC kinases, effectively blocks this pathway reactivation, making it a promising agent for treating both treatment-naive and drug-resistant BRAF-mutant tumors.[1] Preclinical studies have demonstrated its ability to inhibit the growth of BRAF and NRAS mutant melanoma cells in vitro and to induce tumor regression in in vivo models, including patient-derived xenografts (PDX) resistant to BRAF and MEK inhibitors.[1]

### **Signaling Pathway of CCT241161**





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Caption: CCT241161 inhibits both RAF and SRC kinases, blocking the MAPK pathway.



#### **Quantitative In Vivo Data Summary**

The following table summarizes the available quantitative data for **CCT241161** in preclinical in vivo models.

Animal Model	Tumor Type	CCT241161 Dose	Outcome	Source
Mouse Xenograft	BRAF-mutant A375 Melanoma	20 mg/kg per day	Induces tumor regression	[2]
Patient-Derived Xenograft (PDX) Mouse Model	BRAF inhibitor- resistant melanoma	20 mg/kg per day	Induces tumor regression	[2]
Patient-Derived Xenograft (PDX) Mouse Model	Dabrafenib and trametinib- resistant melanoma	20 mg/kg per day	Inhibits ERK and Src signaling and induces tumor regression	[2]

## **Experimental Protocols**

# In Vivo Tumor Xenograft and Patient-Derived Xenograft (PDX) Studies

This protocol outlines a general procedure for evaluating the efficacy of **CCT241161** in a mouse xenograft or PDX model of melanoma.

- 1. Animal Model Selection and Housing:
- Xenograft Model: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) to prevent rejection of human tumor cells.[2][3]
- PDX Model: Fresh tumor tissue from a patient is directly implanted subcutaneously into an immunodeficient mouse (e.g., NSG mice).[2][4]
- House animals in a specific pathogen-free (SPF) facility in accordance with institutional guidelines for animal care.



- 2. Tumor Cell Implantation (Xenograft Model):
- Culture human melanoma cells (e.g., A375) in appropriate media.
- Harvest cells during the exponential growth phase and resuspend in a sterile solution (e.g., PBS or Matrigel) at a concentration of 5 x 10<sup>6</sup> cells per 100 μL.[5]
- Subcutaneously inject the cell suspension into the flank of each mouse.
- 3. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- 4. **CCT241161** Formulation and Administration:
- Formulate **CCT241161** for in vivo administration (e.g., in a solution of 0.5% hydroxypropyl methylcellulose and 0.2% Tween 80).
- Administer CCT241161 orally via gavage at the desired dose (e.g., 20 mg/kg) daily.
- The control group should receive the vehicle solution on the same schedule.
- 5. Efficacy Evaluation:
- Continue to monitor tumor volume and body weight throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
- Assess treatment efficacy by comparing the tumor growth rates and final tumor weights between the treatment and control groups.



- 6. Pharmacodynamic Analysis (Optional):
- Collect tumor samples at various time points after the final dose to assess target engagement.
- Analyze protein lysates from the tumors by Western blotting for levels of phosphorylated ERK (pERK) and phosphorylated SRC (pSRC) to confirm inhibition of the target pathways.

#### In Vitro SRC Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of **CCT241161** against SRC kinase in a biochemical assay.

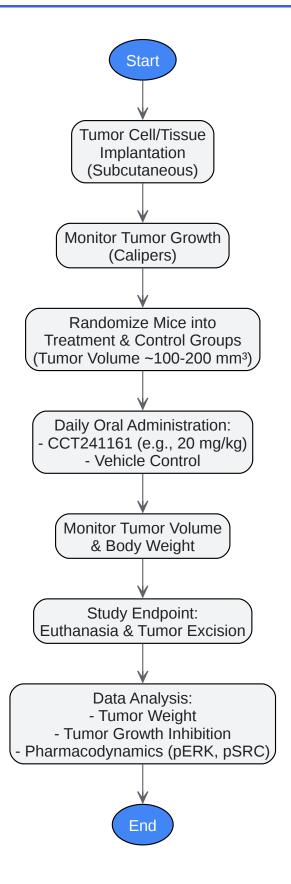
- 1. Reagents and Materials:
- Recombinant active SRC kinase
- SRC-specific peptide substrate
- ATP
- Assay buffer (e.g., 100 mM Tris, 10 mM MgCl2, pH 7.5)[6]
- CCT241161 (in a suitable solvent like DMSO)
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[7]
- 384-well plates
- 2. Assay Procedure:
- Prepare a serial dilution of CCT241161 in the assay buffer.
- In a 384-well plate, add the SRC kinase, the peptide substrate, and the diluted **CCT241161** or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
- The luminescent signal will be inversely proportional to the inhibitory activity of CCT241161.
- 3. Data Analysis:
- Calculate the percentage of SRC kinase inhibition for each concentration of CCT241161
  relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the **CCT241161** concentration and fit the data to a dose-response curve to determine the IC50 value.

### **Experimental Workflow Diagram**





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Caption: Workflow for an in vivo tumor regression study with CCT241161.



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